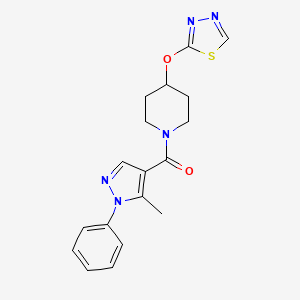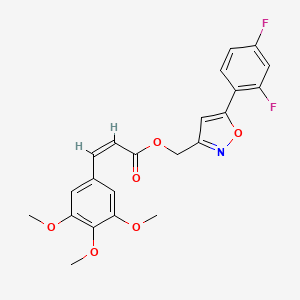
(Z)-(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate is a useful research compound. Its molecular formula is C22H19F2NO6 and its molecular weight is 431.392. The purity is usually 95%.
BenchChem offers high-quality (Z)-(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymerization and Industrial Applications
The compound "(Z)-(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate" belongs to the broader class of acrylates, which are known for their ability to undergo polymerization. Acrylates, including various forms like methyl acrylate and ethyl acrylate, are fundamental in the production of polymers used across industries. Notably, they are integral to manufacturing plastics, adhesives, paints, and coatings. The polymerization feature of acrylates is central to their widespread industrial application (Pérez‐Formoso et al., 2010).
Occupational Exposure and Sensitization
Acrylates are also recognized for their strong sensitizing capacity, leading to occupational hazards like contact dermatitis and asthma in industries where they are used. This sensitizing nature poses risks to workers in contact with acrylates, emphasizing the need for preventive measures and awareness of their potential health impacts (Lozewicz et al., 1985), (Kanerva et al., 1996), (Kanerva et al., 1995).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a complex organic molecule, and its specific targets could be numerous depending on the context of its use .
Mode of Action
It’s known that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the complexity of the molecule, it’s likely that it interacts with multiple pathways, potentially influencing a wide range of biological processes .
Pharmacokinetics
Like many organic compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its complex structure, it’s likely that it has multiple effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, the presence of other molecules, and the specific characteristics of the biological system in which it is used .
Disclaimer: This information is based on the current knowledge and understanding of the compound. As research progresses, our understanding of the compound’s mechanism of action, pharmacokinetics, and other properties may change .
properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2NO6/c1-27-19-8-13(9-20(28-2)22(19)29-3)4-7-21(26)30-12-15-11-18(31-25-15)16-6-5-14(23)10-17(16)24/h4-11H,12H2,1-3H3/b7-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHGSIBOCBLYFG-DAXSKMNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetate](/img/structure/B2364945.png)
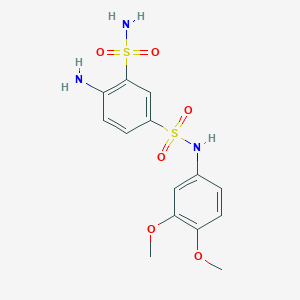
![N-[(4-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2364947.png)
![10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2364951.png)
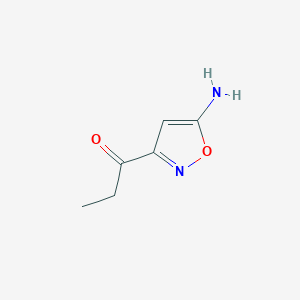
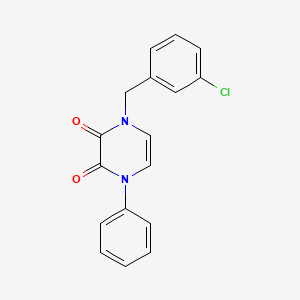
![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-methyl-N-phenylnaphthalene-2-carboxamide](/img/structure/B2364956.png)

![1-[3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-3-pyrimidin-2-ylurea](/img/structure/B2364959.png)
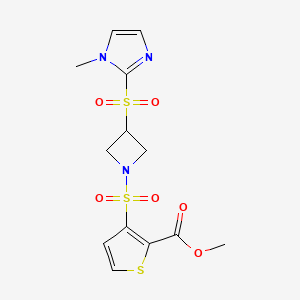
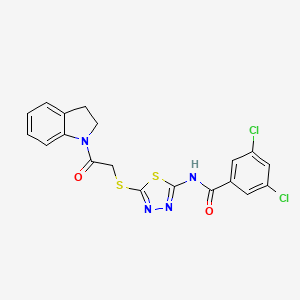
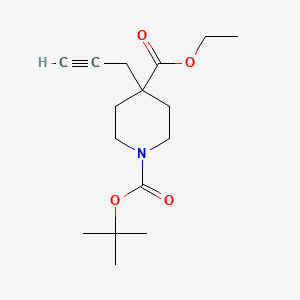
![3-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2364964.png)
